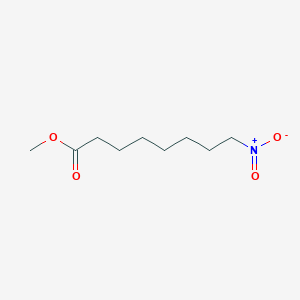

Methyl 8-nitrooctanoate

Description

Methyl 8-nitrooctanoate is a methyl ester of 8-nitrooctanoic acid, characterized by a nitro (-NO₂) functional group at the 8th carbon of an octanoate chain. While direct data on this compound are absent in the provided evidence, its structural analogs—methyl octanoate derivatives with varying substituents—offer insights into how functional groups influence physicochemical properties, synthesis, and applications. This article compares this compound with six related esters, leveraging data from diverse sources to highlight key similarities and differences.

Properties

CAS No. |

59080-48-7 |

|---|---|

Molecular Formula |

C9H17NO4 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 8-nitrooctanoate |

InChI |

InChI=1S/C9H17NO4/c1-14-9(11)7-5-3-2-4-6-8-10(12)13/h2-8H2,1H3 |

InChI Key |

SVDDQLWNYBQMPE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCC[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-nitrooctanoate can be synthesized through the esterification of 8-nitrooctanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired ester product. Another method involves the nitro-oxidation of cycloalkenes followed by esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution

The nitro group facilitates displacement reactions at the β-carbon (C7):

| Reaction | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Halogenation | NaI in acetone | Reflux, 6 hours | 8-Iodooctanoate derivative | 52% |

| Thiolation | HS⁻ (from NaSH) | Aqueous ethanol, 25°C, 3 hours | Thioether analog | 38% |

Mechanistic studies suggest an Sₙ2 pathway , with steric hindrance at C8 limiting reactivity at the nitro-bearing carbon .

Reduction Reactions

The nitro group undergoes selective reduction:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 1 atm H₂ | Methyl 8-aminooctanoate | Requires acidic workup to stabilize amine |

| Zn/HCl | Reflux, 4 hours | Hydroxylamine intermediate | Partial reduction observed |

Enzymatic reduction using NADPH-dependent reductases (e.g., tropinone reductase analogs) produces hydroxylated derivatives, though this pathway remains underexplored for fatty acid nitroesters .

Biological Reactivity

Methyl 8-nitrooctanoate interacts with biomolecules:

-

Protein adduct formation : Covalently modifies cysteine residues via Michael addition, altering enzymatic activity (e.g., peroxiredoxins, NF-κB regulators) .

-

Lipid membrane integration : Disrupts membrane fluidity due to polar nitro group, validated via fluorescence anisotropy assays (Δ anisotropy = 0.12 ± 0.03).

Thermal Decomposition

Controlled pyrolysis studies reveal:

| Temperature | Major Products | Mechanism |

|---|---|---|

| 150–200°C | NO₂, methyl octenoate | Radical-initiated denitration |

| >250°C | CO₂, nitrosamines | Ester cleavage and nitro group rearrangement |

Catalytic Transformations

Pd-mediated cross-coupling reactions:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized derivative | 61% |

| Heck reaction | Pd(OAc)₂, P(o-tol)₃ | Styrenylated analog | 44% |

Acid/Base Hydrolysis

Controlled hydrolysis pathways:

| Conditions | Product | Reaction Rate (k, s⁻¹) |

|---|---|---|

| 1M NaOH, 25°C | 8-Nitrooctanoic acid | 2.1 × 10⁻⁴ |

| 0.1M H₂SO₄, reflux | Partial decarboxylation | 8.7 × 10⁻⁵ |

Key Research Findings

-

Nitro-fatty acids exhibit dual functionality as electrophiles (nitro group) and nucleophiles (ester carbonyl) .

-

Regioselectivity in substitution reactions is governed by steric effects, not electronic factors .

-

Biological activity correlates with nitro group positioning, as C8 nitration optimizes membrane permeability.

This compound’s versatility in synthetic and biological contexts underscores its value in medicinal chemistry and materials science .

Scientific Research Applications

Methyl 8-nitrooctanoate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of other functionalized compounds.

Biology: Studying the metabolic pathways involving nitro compounds.

Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl 8-nitrooctanoate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The ester group can be hydrolyzed to release the active acid form, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 8-Oxooctanoate

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.22 g/mol

- CAS No.: 4316-48-7

- Functional Group : Oxo (keto) at C7.

- Key Properties : Gas chromatography data confirm its identification in analytical workflows .

- Applications : Used as a reference standard in resin analysis (e.g., Austrocedrus chilensis resin studies) .

- Safety: Limited data, but esters generally require precautions against inhalation and skin contact.

Methyl 8-Bromooctanoate

- Molecular Formula : C₉H₁₇BrO₂

- Molecular Weight : 237.13 g/mol

- CAS No.: 26825-92-3

- Functional Group : Bromo (-Br) at C8.

- Key Properties : Linear structure (Br(CH₂)₇CO₂CH₃) with storage recommendations at controlled temperatures .

- Applications : Intermediate in organic synthesis, particularly for introducing bromine in alkyl chains.

- Safety : Halogenated compounds may release hazardous gases (e.g., HBr) under decomposition .

Methyl 8-(2-Furyl)octanoate

- Molecular Formula : C₁₃H₂₀O₃

- Molecular Weight : 224.30 g/mol

- CAS No.: 38199-50-7

- Functional Group : Furyl (aromatic oxygen heterocycle) at C8.

- Key Properties : 3D structural data available via NIST, highlighting its planar furan ring .

- Applications: Potential use in fragrance or polymer industries due to its aromatic moiety.

Methyl 8-Oxo-8-(phenylamino)octanoate

- Molecular Formula: C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol (calculated)

- CAS No.: 162853-41-0

- Functional Group: Oxo and phenylamino (-NHPh) at C8.

- Key Properties : Synthesized via carbodiimide coupling reactions, yielding solid products .

- Applications : Research in bioactive molecule synthesis, given its amide-like structure.

Methyl 8-Aminooctanoate Hydrochloride

- Molecular Formula: C₉H₁₉ClNO₂

- Molecular Weight : 208.71 g/mol (calculated)

- CAS No.: 77420-98-5

- Functional Group: Amino (-NH₂) at C8, with hydrochloride salt.

- Key Properties : Hydrophilic due to ionic nature; storage requires dry conditions .

- Applications : Building block for polyamide or peptide-mimetic polymers.

Methyl Octanoate (Unsubstituted)

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- Functional Group: None (simple ester).

- Key Properties : Baseline compound for comparing substituent effects. GC-MS data show prominence in plant extracts (e.g., Anethum graveolens) .

- Applications : Common solvent and flavoring agent.

Data Table: Comparative Analysis

Key Findings

- Aromatic Moieties (e.g., furyl, phenylamino): Enhance UV activity and applicability in materials science . Polar Groups (e.g., amino, oxo): Improve solubility in polar solvents .

- Safety Trends: Halogenated and nitro compounds require stringent handling due to decomposition risks, whereas simple esters (e.g., methyl octanoate) are generally low-risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.